molecular formula C20H19FN2O3 B14992261 3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B14992261
M. Wt: 354.4 g/mol
InChI Key: XGCFCLLFPMSARS-UHFFFAOYSA-N
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Description

3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a butoxy group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Butoxy Group: The butoxy group is attached through an etherification reaction, typically using butanol and a suitable catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide
  • 4-butoxy-N-(4-butyrylphenyl)benzamide
  • 4-butoxy-N-(4-butylphenyl)benzamide

Uniqueness

3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C20H19FN2O3/c1-2-3-11-25-17-6-4-5-15(12-17)20(24)22-19-13-18(23-26-19)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,24)

InChI Key

XGCFCLLFPMSARS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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